N,N-Dipropyl-2-propyn-1-amine

Description

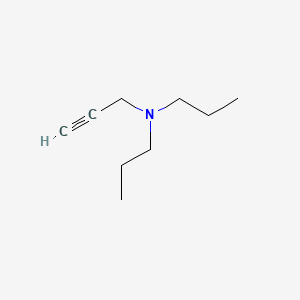

N,N-Dipropyl-2-propyn-1-amine is a tertiary amine characterized by two propyl groups attached to the nitrogen atom and a propargyl (2-propyn-1-yl) substituent. The propargyl group introduces a terminal alkyne functionality, which is highly reactive in click chemistry and cross-coupling reactions.

Properties

IUPAC Name |

N-propyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-4-7-10(8-5-2)9-6-3/h1H,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMKPWGJILFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212610 | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-79-1 | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6323-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dipropyl-2-propyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Dipropyl-2-propyn-1-amine, a compound with the molecular formula CHN, has garnered attention in various fields due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHN

- Molecular Weight : 143.25 g/mol

- CAS Number : 102-69-2

- Other Names : Tri-n-propylamine, Tripropylamine

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as a result of its structural characteristics. The compound is noted for its potential effects in:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is highlighted in studies evaluating minimum inhibitory concentrations (MIC) against various pathogens.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cellular metabolism and proliferation, leading to altered cellular responses.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial effects of this compound against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 75 | 150 |

| Pseudomonas aeruginosa | 100 | 200 |

These findings indicate that this compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- IC : 30 µM after 48 hours of treatment.

These results suggest a potential role for this compound as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.

Comparison with Similar Compounds

N,N-Di(2-propynyl)-N-methylamine (N-Methyldipropargylamine)

- Structure : Features two propargyl groups and a methyl group on the nitrogen (vs. two propyl groups in the target compound).

- Molecular Formula : C7H9N (inferred from ).

- Key Differences :

- Reduced steric bulk due to methyl vs. propyl substituents.

- Higher reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) but lower lipophilicity compared to dipropyl derivatives.

- Applications: Potential use in polymer chemistry or as a ligand in catalysis.

N,N-Dipropyl-2-chloroethylamine

- Structure : Contains two propyl groups and a chloroethyl substituent ( ).

- Molecular Formula : C8H18ClN.

- Key Differences :

- Chloroethyl group introduces a polar, electrophilic site, making it a precursor for nucleophilic substitution reactions.

- Lower thermal stability compared to the propargyl analog due to the labile C-Cl bond.

- Safety: Likely classified as hazardous (similar to 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride in ), requiring precautions for skin/eye contact.

Diallylamine (N,N-Di(2-propenyl)amine)

N,N-Diisopropylaniline

- Structure : Aromatic amine with two isopropyl groups (CAS 4107-98-6; ).

- Molecular Formula : C12H19N; Molecular Weight: 177.29 g/mol.

- Key Differences: Aromatic ring enhances stability but reduces nucleophilicity compared to aliphatic amines.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| N,N-Dipropyl-2-propyn-1-amine | C9H17N (inferred) | ~139.24 | Propargyl, dipropyl | Alkyne-based click chemistry | Pharmaceutical intermediates, ligands |

| N-Methyldipropargylamine | C7H9N | 107.15 | Propargyl, methyl | Huisgen cycloaddition | Polymer crosslinkers |

| N,N-Dipropyl-2-chloroethylamine | C8H18ClN | 163.69 | Chloroethyl, dipropyl | Nucleophilic substitution | Organic synthesis intermediates |

| Diallylamine | C6H11N | 97.16 | Allyl | Polymerization, electrophilic addition | Ion-exchange resins, adhesives |

| N,N-Diisopropylaniline | C12H19N | 177.29 | Aromatic, isopropyl | π-π interactions, stability | Stabilizers, dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.